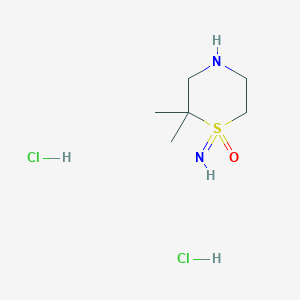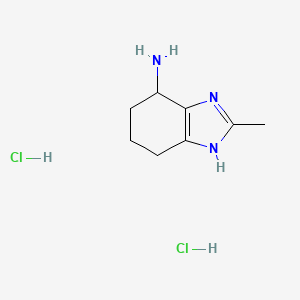
4-Amino-2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is explored for its potential use in treating parasitic diseases and as an antihypertensive agent . Additionally, it has industrial applications in the development of new pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or the use of aromatic or aliphatic aldehydes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanogen bromide in acetonitrile solution and aromatic aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide can lead to the formation of substituted benzimidazoles .
Wirkmechanismus
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This allows them to exert their effects by inhibiting specific enzymes or interfering with the replication of pathogens .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine can be compared with other benzimidazole derivatives such as 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) and 4,5,6,7-tetrabromobenzotriazole (TBB) . While DMAT is known for its CK2 inhibitory activity, 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine is unique in its broader range of pharmacological activities . Other similar compounds include 2- (1H-Benzimidazol-2-ylsulfanyl)-N- (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophén-2-yl)acétamide and 2- [ (5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N- (4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE .
Eigenschaften
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;;/h6H,2-4,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEOHYFQUQTFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCCC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-CHLORO-2-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2592193.png)
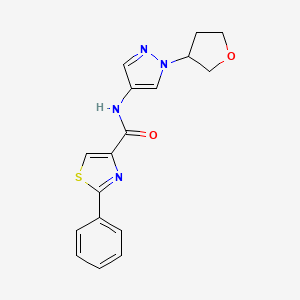
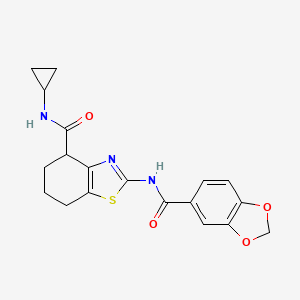

![2-[4-(Dimethylsulfamoyl)phenyl]ethanesulfonyl fluoride](/img/structure/B2592200.png)
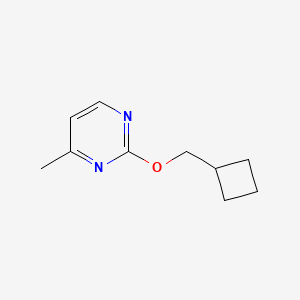

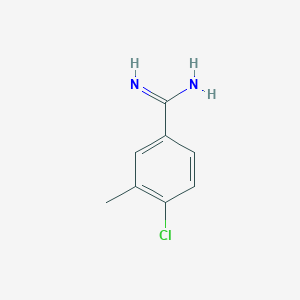
![N-[2-Hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2592205.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)
![N-[3-Oxo-3-[2-(triazol-1-ylmethyl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2592212.png)
![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)
